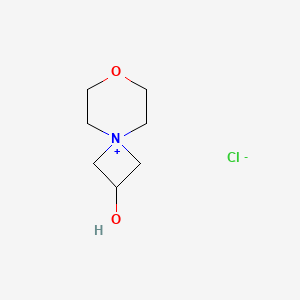










|
REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.C(O)C.[CH2:10]([CH:12]1[O:14][CH2:13]1)[Cl:11]>CC(C)=O>[Cl-:11].[OH:14][CH:12]1[CH2:13][N+:1]2([CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)[CH2:10]1 |f:4.5|
|


|
Name
|
|
|
Quantity
|
91.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
84.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)C1CO1
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
250 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred rapidly
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To a 1 L 3-neck round bottom flask, fitted with a thermocouple, nitrogen inlet and a 250 ml addition funnel
|
|
Type
|
CUSTOM
|
|
Details
|
reached 27° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was cooled with an ice water bath
|
|
Type
|
STIRRING
|
|
Details
|
The clear solution was stirred for 18 hours
|
|
Duration
|
18 h
|
|
Type
|
ADDITION
|
|
Details
|
dilute
|
|
Type
|
CUSTOM
|
|
Details
|
with the following run parameters, Injector 250° C.
|
|
Type
|
CUSTOM
|
|
Details
|
detector 250° C.
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction was concentrated on the rotoevaporated at 50° C. with full house vacuum until no more distillate
|
|
Type
|
CUSTOM
|
|
Details
|
condensed
|
|
Type
|
WAIT
|
|
Details
|
The resulting oil was stored at room temperature for 24–48 hours or until a significant mass of crystals
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
The solids were dried in the vacuum oven at 60° C. for 18–24 hours
|
|
Type
|
CONCENTRATION
|
|
Details
|
The mother liquors could be concentrated
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
[Cl-].OC1C[N+]2(C1)CCOCC2
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |